

# (S)-Bexicaserin IUPAC name and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to (S)-Bexicaserin

**(S)-Bexicaserin**, a novel pharmaceutical agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Identity and Physicochemical Properties**

**(S)-Bexicaserin** is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its precise chemical structure and properties are crucial for understanding its pharmacological profile.

### **IUPAC Name and Chemical Identifiers**

The systematic name for **(S)-Bexicaserin**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2] [3]diazepino[6,7,1-hi]indole-8-carboxamide.[4]

A comprehensive list of its chemical identifiers is provided in the table below for unambiguous identification and cross-referencing in scientific literature and databases.



| Identifier Type   | Identifier                                                                                                                                  |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]diazepino[6,7,1-hi]indole-8-carboxamide                                         |  |
| CAS Number        | 2035818-24-5                                                                                                                                |  |
| PubChem CID       | 122662787                                                                                                                                   |  |
| InChI             | InChl=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-<br>10-2-3-11(13(9)14(10)20)15(21)19-7-<br>12(16)17/h2-3,9,12,18H,4-8H2,1H3,<br>(H,19,21)/t9-/m0/s1 |  |
| InChlKey          | KGOOOHQKLRUVSF-VIFPVBQESA-N                                                                                                                 |  |
| Canonical SMILES  | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O) NCC(F)F                                                                                                  |  |
| Molecular Formula | C15H19F2N3O                                                                                                                                 |  |
| Molecular Weight  | 295.33 g/mol                                                                                                                                |  |
| Synonyms          | LP-353, LP 352, AN352, E-3620                                                                                                               |  |

## **Physicochemical Data**

The following table summarizes key physicochemical properties of (S)-Bexicaserin.



| Property                        | Value                 | Source       |
|---------------------------------|-----------------------|--------------|
| Molecular Weight                | 295.33 g/mol          |              |
| XLogP3                          | 1.7                   |              |
| Hydrogen Bond Donor Count       | 2                     | -            |
| Hydrogen Bond Acceptor<br>Count | 4                     | <del>-</del> |
| Rotatable Bond Count            | 3                     | -            |
| Exact Mass                      | 295.14961856          | _            |
| Monoisotopic Mass               | 295.14961856          |              |
| Topological Polar Surface Area  | 44.4 Ų                | -            |
| Heavy Atom Count                | 21                    | <del>-</del> |
| Complexity                      | 393                   | -            |
| Solubility in DMSO              | ≥ 2.5 mg/mL (8.47 mM) | -            |

# Experimental Protocols Synthesis of (S)-Bexicaserin

The synthesis of **(S)-Bexicaserin** is a multi-step process. The following is a general outline of the synthetic route, as detailed in patent literature. For full experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate

- A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.
- N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the mixture is stirred.
- A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is warmed to room temperature.



- The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous ammonium acetate, followed by refluxing.
- The product is extracted with ethyl acetate.

Step B: Subsequent Steps The intermediate from Step A undergoes a series of further reactions, including the formation of the diazepino-indole core and the introduction of the methyl group with the correct stereochemistry. The final step involves the amidation of the carboxylic acid with 2,2-difluoroethanamine to yield **(S)-Bexicaserin**. The enantiomers are separated using chiral HPLC.

### **PACIFIC Clinical Trial Protocol**

The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability, and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies (DEEs).

#### Study Design:

- Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
- Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant antiseizure medications.
- Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a placebo.

#### Treatment Protocol:

- Screening and Baseline: A 5-week screening period and baseline evaluations were conducted.
- Titration Period: A 15-day flexible dose titration period where participants received escalating doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose level maintained for 5 days.



- Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.
- Open-Label Extension (OLE): Following the initial study period, eligible participants could enroll in a 52-week open-label extension study.

## **Mechanism of Action and Signaling Pathway**

Bexicaserin is a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is believed to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability, which is a key factor in seizure generation.

The primary signaling cascade initiated by the activation of the 5-HT2C receptor, a G-protein-coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects of this pathway are thought to include the modulation of GABAergic interneuron activity, leading to an overall increase in inhibitory tone in the brain.



Click to download full resolution via product page

Bexicaserin's signaling cascade via the 5-HT2C receptor.

## **Experimental Workflow Visualization**

The workflow of the PACIFIC clinical trial can be visualized to provide a clear understanding of the study's progression from patient screening to the conclusion of the maintenance phase.





Click to download full resolution via product page

Workflow of the PACIFIC Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bexicaserin Wikipedia [en.wikipedia.org]
- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Bexicaserin IUPAC name and chemical identifiers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379947#s-bexicaserin-iupac-name-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com